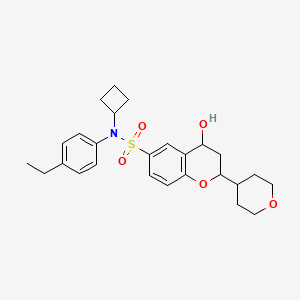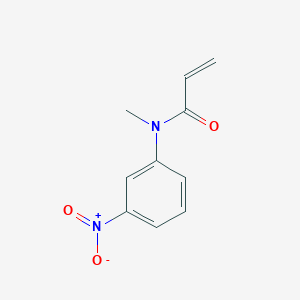![molecular formula C16H22BrN3O3S B13892653 tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)
tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core substituted with a bromo group and a tert-butyl carbamate moiety.
Métodos De Preparación
The synthesis of tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate involves several steps:
Synthesis of 7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine: This intermediate can be synthesized by bromination of 5-methyl-4-oxothieno[3,2-c]pyridine using hydrogen bromide.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the Carbamate: The final step involves the reaction of the amino intermediate with tert-butyl chloroformate to form the carbamate.
Análisis De Reacciones Químicas
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide
Aplicaciones Científicas De Investigación
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-bromoethyl)carbamate: This compound has a similar carbamate structure but lacks the thieno[3,2-c]pyridine core.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a pyridine core with a bromo and hydroxyl group but differs in the substitution pattern
Propiedades
Fórmula molecular |
C16H22BrN3O3S |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate |
InChI |
InChI=1S/C16H22BrN3O3S/c1-16(2,3)23-15(22)19-6-5-18-8-10-7-11-13(24-10)12(17)9-20(4)14(11)21/h7,9,18H,5-6,8H2,1-4H3,(H,19,22) |
Clave InChI |
LTJJEIDKKAAFNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNCC1=CC2=C(S1)C(=CN(C2=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)





![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
